(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol
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Overview
Description
(4-chloro-3-nitro-1H-pyrazol-1-yl)methanol: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group at the fourth position, a nitro group at the third position, and a hydroxymethyl group attached to the nitrogen atom of the pyrazole ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes, influencing a wide range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory and antinociceptive effects .
Action Environment
It’s important to note that environmental factors can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitropyrazole with formaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is investigated for its antileishmanial and antimalarial activities, showing promising results in vitro and in vivo .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are explored for their fungicidal and herbicidal properties .
Comparison with Similar Compounds
- 3-nitro-1H-pyrazol-1-yl)methanol
- 4-chloro-1H-pyrazol-1-yl)methanol
- 3-amino-1H-pyrazol-1-yl)methanol
Comparison: Compared to its analogs, (4-chloro-3-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the nitro group contributes to its biological activity through bioreduction mechanisms .
Properties
IUPAC Name |
(4-chloro-3-nitropyrazol-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O3/c5-3-1-7(2-9)6-4(3)8(10)11/h1,9H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJHTWUGHYVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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